Definitive Crystal Structure Confirmation Enables Solid-Form Characterization
The unambiguous crystal structure of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone has been solved by single-crystal X-ray diffraction, confirming its orthorhombic crystal system (space group Pbca) and a dihedral angle of 69.30 (3)° between the two benzene rings [1]. In contrast, for the closely related methoxy analog ((5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone, CAS 333361-49-2), no such definitive single-crystal X-ray structure is reported in the primary literature. This structural characterization is not merely descriptive; it is a prerequisite for solid-form development, crystallization process optimization, and regulatory filing.
| Evidence Dimension | Crystal Structure Confirmation |
|---|---|
| Target Compound Data | Orthorhombic, Pbca, a = 9.5979 Å, b = 12.951 Å, c = 22.457 Å, V = 2791.3 ų, dihedral angle 69.30° [1] |
| Comparator Or Baseline | (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone (CAS 333361-49-2): No published single-crystal X-ray data. |
| Quantified Difference | N/A (Presence vs. absence of definitive structural data) |
| Conditions | Single-crystal X-ray diffraction at 153 K [1] |
Why This Matters
Procurement decisions for pharmaceutical intermediates demand rigorous characterization; the availability of validated crystal structure data de-risks downstream crystallization and formulation development.
- [1] Li, Y. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E, 65(12), o3071. DOI: 10.1107/S1600536809047151 View Source
